

Demethyleneberberine Chloride: A Technical Guide to Preclinical Research

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Compound of Interest		
Compound Name:	Demethyleneberberine chloride	
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Introduction

Demethyleneberberine (DMB), a primary metabolite of the well-known isoquinoline alkaloid berberine, has emerged as a compound of significant pharmacological interest.[1] Found as an active component in the traditional Chinese medicinal herb Cortex Phellodendri, DMB exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3] Its structural difference from berberine—the absence of a methylenedioxy bridge—significantly alters its biological and pharmacokinetic properties, making it a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the preclinical research on **demethyleneberberine chloride**, focusing on its mechanisms of action, pharmacokinetics, and relevant experimental methodologies.

Physicochemical Properties

Demethyleneberberine chloride is a protoberberine alkaloid.[1] Its key chemical and physical characteristics are summarized below.



Property	Value	Source
Chemical Formula	C19H18CINO4	[3]
Molecular Weight	359.81 g/mol	[3]
CAS Number	16705-03-6 (chloride)	[3]
IUPAC Name	2,3-dihydroxy-9,10-dimethoxy- 5,6-dihydroisoquinolino[3,2- a]isoquinolin-7-ium chloride	[3]
Appearance	Yellow powder	[1]
Solubility	DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)	[1]

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that DMB has distinct advantages over its parent compound, berberine. A key finding is its enhanced bioavailability.

Pharmacokinetic Parameters

Studies in rats and mice have provided initial data on the absorption, distribution, and excretion of DMB following intragastric administration.[2][4]

Parameter	Rats	Mice	Source
Time to Peak (Tmax)	< 5 minutes	< 5 minutes	[2][4]
Bioavailability	4.47% - 5.94%	4.47% - 5.94%	[2][4]

Note: The bioavailability of DMB is notably higher than that of berberine, which is reported to be less than 1%.[2][5]

Absorption, Distribution, and Excretion



- Absorption: DMB is rapidly absorbed, with plasma concentrations peaking within 5 minutes of oral administration in both rats and mice.[2][4]
- Distribution: Like berberine, DMB is widely distributed in various tissues.[2][6]
- Metabolism: DMB itself is a major metabolite of berberine.[2] Further metabolism of DMB likely occurs, similar to other berberine metabolites which undergo glucuronide conjugation.
 [5]
- Excretion: The total excretion of DMB in the urine, feces, and bile has been measured to be between 7.28% and 9.77% in animal models.[4]

Mechanisms of Action and Biological Activities

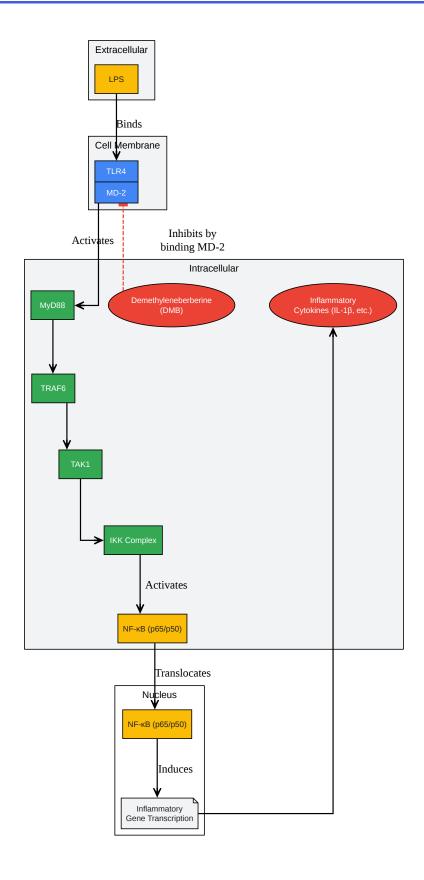
Preclinical research has identified several key signaling pathways modulated by DMB, underlying its therapeutic potential in various disease models.

Anti-inflammatory Activity

DMB demonstrates potent anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD) and sepsis.[7][8][9]

- Inhibition of TLR4 Signaling: DMB has been shown to directly target Myeloid Differentiation Protein-2 (MD-2), an essential co-receptor for Toll-like Receptor 4 (TLR4).[8][9][10] By embedding into the hydrophobic pocket of MD-2, DMB blocks the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS), thereby inhibiting both MyD88-dependent and -independent downstream pathways.[8][9][10] This leads to a reduction in the maturation of pro-inflammatory cytokines like IL-1β.[11]
- Inhibition of NF-κB Pathway: A major consequence of TLR4 inhibition is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[7][12] DMB's action alleviates colitis and other inflammatory responses by inhibiting this pathway.[7][12]
- Modulation of T-helper Cells: DMB helps to regulate the balance of T-helper (Th) cells, which is often dysregulated in inflammatory conditions like colitis.[7][12]





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Caption: DMB inhibits the TLR4/MD-2 signaling pathway.

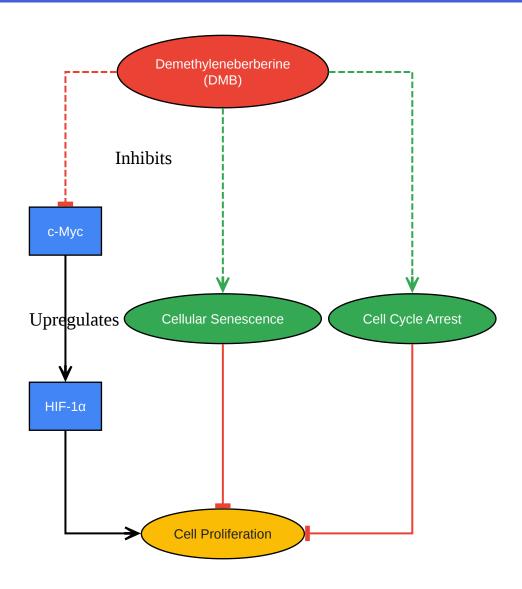


Anticancer Activity

DMB has shown significant potential in oncology, particularly against non-small cell lung cancer (NSCLC).[13]

- Induction of Cell Cycle Arrest and Senescence: DMB effectively inhibits the proliferation of NSCLC cells by inducing cell cycle arrest and triggering cellular senescence.[13]
- Inhibition of c-Myc/HIF-1α Pathway: The anticancer effects of DMB are mediated through the downregulation of the c-Myc/HIF-1α signaling pathway.[13] c-Myc is an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α), and by decreasing c-Myc expression, DMB subsequently suppresses HIF-1α, which plays a crucial role in tumor progression and cell survival.[13]
- Suppression of EMT: DMB can also inhibit cell migration by suppressing the epithelialmesenchymal transition (EMT) process in cancer cells.[13]





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Caption: DMB inhibits NSCLC progression via the c-Myc/HIF- 1α pathway.

Metabolic Regulation

DMB plays a role in metabolic regulation, primarily through the activation of a key energysensing enzyme.

AMPK Activation: DMB is an activator of AMP-activated protein kinase (AMPK).[2][12] AMPK is a central regulator of cellular energy homeostasis. Its activation by DMB suggests potential therapeutic applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[12][14] Activating AMPK can lead to beneficial downstream effects such as increased fatty acid oxidation and decreased lipid synthesis.[2]



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